Product packaging for 2,3-Difluoro-6-methoxypyridine(Cat. No.:)

2,3-Difluoro-6-methoxypyridine

Cat. No.: B13024600
M. Wt: 145.11 g/mol
InChI Key: PSZZVQZYLDUUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-methoxypyridine is a high-value fluorinated pyridine derivative designed for advanced research and development. This compound serves as a versatile chemical building block, particularly in medicinal chemistry and materials science. Its molecular structure, featuring two fluorine atoms and a methoxy group on the pyridine ring, makes it a privileged scaffold for constructing complex molecules . The fluorine atoms activate the ring for sequential nucleophilic aromatic substitution (S N Ar), allowing researchers to selectively displace the halogens and create a diverse array of 2,3,6-trisubstituted pyridine derivatives . The methoxy group can act as a hydrogen bond acceptor, influence the electron density of the ring, and contribute to the overall pharmacokinetic properties of the resulting molecules . This reagent is primarily used in pharmaceutical research for the synthesis of active compounds. Fluoropyridines are key intermediates in the discovery of new therapeutic agents, and the methoxypyridine motif has been strategically incorporated into drug candidates to improve solubility and align drug-like properties . Furthermore, difluoropyridine intermediates are instrumental in materials science, notably in the development of ligands for metal-organic complexes and luminescent materials used in applications such as organic light-emitting diodes (OLEDs) . Researchers will find this compound essential for exploring new chemical space in heterocyclic chemistry. Please note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2NO B13024600 2,3-Difluoro-6-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

2,3-difluoro-6-methoxypyridine

InChI

InChI=1S/C6H5F2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3

InChI Key

PSZZVQZYLDUUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)F)F

Origin of Product

United States

Synthetic Methodologies for 2,3 Difluoro 6 Methoxypyridine and Its Derivatives

De Novo Synthesis Approaches to the 2,3-Difluoro-6-methoxypyridine Core

De novo synthesis implies constructing the substituted pyridine (B92270) ring from acyclic precursors. However, a more common and practical approach for highly substituted pyridines involves the sequential modification of a less complex, commercially available pyridine starting material.

The creation of the 2,3-difluoro pattern often relies on the halogen-exchange (Halex) reaction, where chloro-substituted pyridines are converted to their fluoro-analogs. A plausible synthetic pathway could begin with a dichloropyridine derivative, which undergoes fluorination using sources like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) at elevated temperatures, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. researchgate.net For instance, the conversion of 3-substituted-2,6-dichloropyridines to 2,6-difluoropyridines has been demonstrated using CsF in DMSO. researchgate.net

Another strategy involves electrophilic halogenation followed by fluorination. Given the deactivating nature of halogens on the pyridine ring, these reactions can require harsh conditions. More advanced methods may use pyridine N-oxides to activate the ring towards electrophilic attack or to facilitate nucleophilic substitution. researchgate.net

Precursor TypeReagentConditionsProduct TypeReference
PolychloropyridineKFHigh TemperaturePolyfluoropyridine rsc.org
3-Substituted-2,6-dichloropyridineCsFDMSO, High Temperature3-Substituted-2,6-difluoropyridine researchgate.net
Pyridine N-OxidePOCl₃, then KFHigh TemperatureFluorinated Pyridine nih.gov
AminopyridineNaNO₂, HBF₄ (Balz-Schiemann)HeatFluoropyridine acs.org

This table presents typical reaction conditions for the fluorination of pyridine precursors based on established methodologies.

The methoxy (B1213986) group is typically introduced onto a highly halogenated pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. In a polyfluoropyridine system, the fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) are highly activated towards nucleophilic displacement. Therefore, reacting a precursor like 2,3,6-trifluoropyridine (B1273225) with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol, would lead to the regioselective substitution of the C-6 fluorine atom to yield this compound. The reaction of pentafluoropyridine (B1199360) with sodium methoxide, for example, preferentially yields 4-methoxy-2,3,5,6-tetrafluoropyridine, but substitution at the 2- and 6-positions is also a well-established principle. A study on the synthesis of 2-substituted tetrafluoropyridines demonstrated that treating a phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide resulted in substitution at the 6-position. rsc.org

SubstrateNucleophileSolventKey OutcomeReference
Phenyl 2,3,5,6-tetrafluoropyridyl sulphoneNaOMeNot specifiedFormation of phenyl 2,3,5-trifluoro-6-methoxypyridyl sulphone rsc.org
2-FluoropyridineNaOEtEtOH320 times faster than 2-chloropyridine nih.gov
2,6-Difluoropyridine (B73466)Various O-nucleophilesTHF or DMFRegioselective mono- or di-substitution acs.org
3-MethoxypyridinePiperidine (B6355638) / NaH / LiINot specifiedSubstitution of the methoxy group nih.gov

This table illustrates the introduction of alkoxy groups onto activated pyridine rings through nucleophilic aromatic substitution.

Regioselective Functionalization Strategies for this compound Analogs

Once the this compound core is synthesized, its further derivatization relies on exploiting the electronic and steric influences of the existing substituents to direct reactions to the remaining C-4 and C-5 positions.

The this compound scaffold is primed for further nucleophilic aromatic substitution. The fluorine atom at the C-2 position is the most electrophilic site and, therefore, the most susceptible to attack by nucleophiles. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent C-3 fluorine. The SNAr mechanism proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by these features. pressbooks.pub Consequently, a wide range of nucleophiles (e.g., amines, thiols, alkoxides) can be introduced at the C-2 position with high regioselectivity, displacing the fluoride. nih.govrsc.org The reaction rate of fluoropyridines in SNAr reactions is significantly faster than that of their chloro- or bromo-analogs, making them excellent substrates for such transformations. nih.gov

SubstrateNucleophilePosition of AttackKey ObservationReference
2-FluoropyridineVariousC-2Highly efficient substitution nih.govrsc.org
2,3-DifluoropyridineVariousC-2Preferential substitution at the activated C-2 position researchgate.net
2,6-DifluoropyridineCarbohydrate Alcohols / KHMDSC-2 or C-6Selective mono- or bis-etherification depending on solvent (THF vs DMF) acs.org
2-NitrofluorobenzeneMorpholineC-1Reaction proceeds at 40 °C rsc.org

This table provides examples of regioselectivity in SNAr reactions on fluorinated aromatic systems.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing specific C-H bonds adjacent to a directing metalation group (DMG). organic-chemistry.org In this compound, the methoxy group at C-6 is a potential DMG, directing lithiation to the C-5 position. The fluorine atoms can also act as weak DMGs. organic-chemistry.org The kinetic acidity of the ring protons is a key factor, and complex interactions between the substituents determine the ultimate site of deprotonation. Research on substituted pyridines has shown that the regioselectivity of metalation can be controlled by the choice of base, such as lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or mixed lithium-zinc bases. researchgate.net For 2,3-difluoropyridine, it has been demonstrated that all vacant positions can be regioselectively metalated by employing specific protecting groups to block more reactive sites. researchgate.net For the this compound core, a strong base like LiTMP would likely deprotonate the C-4 position, influenced by the C-3 fluorine, or the C-5 position, influenced by the C-6 methoxy group. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to install a new functional group.

SubstrateBasePosition of MetalationElectrophileReference
2-FluoropyridineLDA/LiTMPC-3, C-4, C-5, or C-6 (with protecting groups)CO₂ researchgate.net
2,3-DifluoropyridineLDA/LiTMPC-4, C-5, or C-6CO₂ researchgate.net
2-MethoxypyridineBuLi/DMAELiC-6Various researchgate.net
2,6-Difluoropyridine(TMP)₂Zn·2LiClC-3 / C-5I₂ researchgate.net

This table summarizes findings on the directed metalation of substituted pyridines, showcasing the control of regioselectivity.

Advanced Synthetic Techniques in Fluoropyridine Chemistry

Modern synthetic chemistry has introduced several advanced techniques applicable to the synthesis and functionalization of complex molecules like this compound. Late-stage fluorination (LSF) aims to introduce fluorine atoms into complex molecules at a late step in the synthesis, which is highly valuable in drug discovery. acs.org This can be achieved via C-H activation using selective fluorinating agents. For instance, silver(II) fluoride (AgF₂) has been used for the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom. researchgate.net

Photoredox catalysis has also emerged as a mild and powerful tool. It enables the generation of radical intermediates under visible light irradiation, which can then participate in fluorination, trifluoromethylation, or difluoromethylation reactions. acs.orgrsc.org These methods offer alternative pathways that often exhibit different regioselectivity compared to traditional ionic reactions and tolerate a wide range of functional groups. For example, a method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org These advanced strategies provide powerful options for both constructing the fluoropyridine core and for its subsequent diversification.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry is a foundational approach to chemical synthesis that seeks to minimize or eliminate the use and generation of hazardous substances. rroij.com The application of its twelve principles offers a framework for developing more sustainable routes to this compound and its derivatives. sigmaaldrich.comacs.org These principles encourage waste prevention, maximization of atom economy, use of safer chemicals and solvents, and designing for energy efficiency. sigmaaldrich.comacs.org

Applying green chemistry to the synthesis of this compound would involve:

Catalysis: Employing highly selective and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste. sigmaaldrich.com

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. acs.org For instance, addition reactions are preferable to substitution reactions that generate salt by-products.

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF) with greener alternatives such as water, ethanol, or supercritical CO2. sigmaaldrich.com

Reducing Derivatives: Avoiding the use of protecting groups to simplify the synthetic process, which reduces the number of reaction steps and the amount of waste generated. acs.org

The table below evaluates a hypothetical synthetic step against key green chemistry principles, illustrating areas for potential improvement.

Table 1: Green Chemistry Evaluation of a Hypothetical Synthesis Step

Green Chemistry Principle Conventional Method Greener Alternative Potential Impact
Prevention of Waste acs.org Multi-step synthesis with purification at each stage, leading to solvent and material loss. One-pot synthesis or telescoping reactions where intermediates are not isolated. google.com Significant reduction in waste streams and resource consumption.
Atom Economy acs.org Use of a large excess of a reagent to drive the reaction to completion. Catalytic approach with high turnover number. Maximizes the incorporation of starting materials into the final product.
Less Hazardous Synthesis skpharmteco.com Use of toxic and corrosive reagents like phosgene (B1210022) or strong acids. Employment of enzymatic processes or less hazardous chemical alternatives. Improved safety for chemists and reduced environmental harm.

| Safer Solvents & Auxiliaries sigmaaldrich.com | Reactions conducted in chlorinated solvents (e.g., Dichloromethane). | Use of benign solvents like water, ethanol, or solvent-free conditions. | Reduced environmental pollution and health risks. |

Flow Chemistry Methodologies for Efficient Fluoropyridine Production

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. ltf-gmbh.com This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and straightforward scalability. researchgate.netwuxiapptec.com These benefits are particularly relevant for the production of fluoropyridines, which can involve highly exothermic reactions or unstable intermediates. acs.org

The continuous processing of materials allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. wuxiapptec.combeilstein-journals.org For example, the synthesis of 2-methylpyridines has been demonstrated in a continuous flow setup, which proved to be a greener and more efficient method compared to conventional batch protocols. researchgate.netresearchgate.net

Research into the continuous flow synthesis of substituted pyridines has shown significant promise. A telescoped three-step procedure involving metalation, zincation, and Negishi cross-coupling has been developed for the regioselective arylation of fluoropyridines, providing rapid access to functionalized products in high yields. acs.org The precise temperature control afforded by flow reactors is critical for the success of such regioselective transformations. researchgate.netacs.org

The table below summarizes findings from research on flow chemistry applications for synthesizing substituted pyridines, which could be adapted for the efficient production of this compound.

Table 2: Examples of Substituted Pyridine Synthesis Using Flow Chemistry

Product Type Key Reaction Reactor Type Temperature (°C) Residence Time Yield Reference
Trisubstituted Pyridine Bohlmann–Rahtz Synthesis Microwave Flow Reactor Not specified Not specified 86% beilstein-journals.org
2-Methylpyridines α-Methylation Packed Column with Raney® Nickel >180 Not specified Good to Excellent researchgate.net
2-Fluorobiaryls Negishi Cross-Coupling Microreactor -20 to 25 < 30 sec High acs.org

By leveraging the strengths of flow chemistry, the production of this compound and its derivatives can become more efficient, safer, and more sustainable, aligning with the broader goals of modern chemical manufacturing. beilstein-journals.org

Applications of 2,3 Difluoro 6 Methoxypyridine As a Versatile Building Block

Utilization in Pharmaceutical Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The 2,3-Difluoro-6-methoxypyridine moiety serves as a valuable synthon for the creation of complex heterocyclic structures with potential therapeutic applications.

While direct examples of this compound in late-stage clinical candidates are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules. The difluorinated pyridine (B92270) ring can act as a bioisosteric replacement for other aromatic systems, offering improved metabolic stability and enhanced binding interactions. The methoxy (B1213986) group provides an additional point for chemical modification, allowing for the synthesis of a diverse library of compounds for screening and lead optimization.

The fluorinated pyridine core is a key feature in the design of various therapeutic agents, including inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often dysregulated in cancer. umn.edusemanticscholar.org Dual PI3K/mTOR inhibitors have been developed to overcome feedback loop activation of AKT, a downstream effector of PI3K, thereby improving anti-tumor efficacy. mdpi.com

While specific PI3K/mTOR inhibitors containing the precise this compound structure are not prominently reported, closely related structures highlight the importance of the fluorinated methoxypyridine scaffold. For instance, the compound Omipalisib (2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide) is a potent PI3Kα inhibitor. umn.edu Research has shown that the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure exhibits strong PI3K inhibitory activity. mdpi.com The substitution pattern of fluorine atoms on the pyridine ring is crucial for activity, with studies indicating that fluorine can enhance potency against mTOR. umn.edu

The following table summarizes the activity of a related dual PI3K/mTOR inhibitor, PF-04691502, which underscores the therapeutic potential of targeting this pathway.

Cell LineTreatmentEffect on Cell Viability
SH-SY5Y, C6, BV-2, Mo3.13LPS/IFNγ-induced inflammationDecrease in cellular survival
SH-SY5Y, C6, BV-2, Mo3.13PF-04691502 (0.5 and 1 µM)Re-established cell viability pageplace.de

Furthermore, pyridine derivatives are integral to the development of Positron Emission Tomography (PET) imaging agents. Although not containing the exact 2,3-difluoro substitution, N-fluoroalkyl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethyl-N-alkylpyrazolo[1,5-a] umn.edumaterialsproject.orgtriazin-4-amines have been evaluated as potential PET imaging agents for the corticotropin-releasing factor 1 receptor (CRF1R). materialsproject.org This demonstrates the utility of the methoxypyridine scaffold in designing probes for neuroimaging.

Role in Agrochemical Development

Fluorinated compounds play a significant role in the agrochemical industry due to their enhanced biological activity and stability. The pyridine ring, in particular, is a common feature in many modern pesticides.

For example, trifluoromethylpyridines (TFMPs) are key structural motifs in over 20 commercialized agrochemicals, including herbicides like Fluazifop-butyl and Flazasulfuron. umn.edu The synthesis of these compounds often involves the use of fluorinated pyridine intermediates. The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, contribute to the biological activity of these compounds. umn.edusemanticscholar.org

The table below lists some commercial agrochemicals that contain a trifluoromethylpyridine moiety, illustrating the importance of this structural class.

AgrochemicalTypeKey Intermediate
Fluazifop-butylHerbicide2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) umn.edu
FlazasulfuronHerbicide2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) semanticscholar.org
FluazinamFungicide2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) umn.edu
PicoxystrobinFungicide2-hydroxy-6-trifluoromethyl pyridine (HTF) mdpi.com

Applications in Polymer and Advanced Material Science

The incorporation of fluorine into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy.

There is a significant interest in fluorinated polymers for a wide range of high-tech applications due to their exceptional characteristics. materialsproject.org While the direct incorporation of this compound into poly(pyridine ether)s or other specific fluorinated polymers is not explicitly detailed in the available research, the synthesis of fluorinated poly(arylene ether)s is a known area of materials science. These polymers are valued for their excellent thermal and chemical stability. The general synthetic routes to such polymers often involve the nucleophilic aromatic substitution of activated dihalo-aromatic compounds with bisphenols. In principle, a di-functionalized derivative of this compound could serve as a monomer in such polymerization reactions.

The properties of fluorinated polymers make them suitable for various advanced applications, as highlighted in the table below.

PropertyConsequence for ApplicationsExample Application
High thermal stabilityUsable in high-temperature environmentsAerospace components, electronics mdpi.com
Chemical resistanceDurability in harsh chemical environmentsLiners for chemical processing equipment materialsproject.org
Low coefficient of frictionNon-stick and lubricating surfacesCoatings, seals mdpi.com
Electrical insulationUse in electronic and electrical componentsWire and cable insulation materialsproject.org

Computational and Theoretical Investigations of 2,3 Difluoro 6 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic landscape of 2,3-Difluoro-6-methoxypyridine. These calculations provide a quantitative understanding of the molecule's molecular orbitals and charge distribution, which are fundamental to its chemical character.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are critical determinants of a molecule's electrophilic and nucleophilic nature.

For this compound, the electronic character is shaped by its substituents. The two fluorine atoms at the C2 and C3 positions are strongly electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine (B92270). rsc.orgresearchgate.net Conversely, the methoxy (B1213986) group at the C6 position is an electron-donating group, which tends to raise the energy of these orbitals. rsc.org The net effect is a complex modulation of the orbital energies.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related fluorinated pyridines show that fluorination tends to decrease the HOMO-LUMO gap, suggesting an increase in reactivity. rsc.orgresearchgate.net The LUMO is expected to have significant orbital lobes located on the carbon atoms of the pyridine ring, particularly those bonded to the electronegative fluorine atoms, marking them as probable sites for nucleophilic attack. wuxibiology.com

PropertyExpected Influence of SubstituentsPredicted Outcome for this compound
HOMO Energy Fluorine (electron-withdrawing) lowers energy. Methoxy (electron-donating) raises energy.Moderately lowered energy relative to methoxypyridine, but higher than 2,3-difluoropyridine.
LUMO Energy Both fluorine and the pyridine nitrogen (electron-withdrawing) significantly lower the energy.Significantly lowered energy, indicating increased susceptibility to nucleophilic attack.
HOMO-LUMO Gap The competing effects of the substituents determine the final gap. Fluorination generally reduces the gap in pyridines.A relatively small energy gap is predicted, suggesting the molecule is chemically reactive.

This table presents predicted trends based on established principles of FMO theory as applied to substituted pyridines.

The distribution of electron density within this compound is highly polarized. This can be visualized using a calculated Molecular Electrostatic Potential (MEP) map, which illustrates regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com

In this compound, the most negative potential (electron-rich regions) is expected to be localized on the pyridine nitrogen atom due to its lone pair of electrons. The oxygen atom of the methoxy group will also exhibit a negative potential. Conversely, regions of positive potential (electron-poor) are anticipated on the carbon atoms bonded to the highly electronegative fluorine atoms (C2 and C3). The hydrogen atoms of the methoxy group and the remaining ring hydrogens will also be positively charged. This charge distribution makes the C2 and C3 positions prime targets for attack by nucleophiles.

Atomic PositionSubstituentExpected Partial ChargeRole in Reactivity
N1Pyridine Nitrogenδ-Nucleophilic center, site for protonation
C2Fluoroδ+Electrophilic center, site for nucleophilic attack
C3Fluoroδ+Electrophilic center, site for nucleophilic attack
C4Hydrogenδ+Relatively neutral
C5Hydrogenδ+Relatively neutral
C6Methoxyδ- (on Carbon)Electron-donating, influences ring activation
O (methoxy)Methoxy Oxygenδ-Nucleophilic center

This table outlines the predicted partial charges based on the known inductive and resonance effects of the substituents.

Mechanistic Elucidation through Theoretical Modeling

Theoretical modeling allows for the detailed exploration of reaction pathways, providing insights into the energies of intermediates and transition states that are often impossible to observe experimentally.

The most probable reaction pathway for this compound with a nucleophile is Nucleophilic Aromatic Substitution (SNAr). Computational methods can be used to map the potential energy surface for this reaction. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. nih.govnih.gov

Computational modeling can locate the geometry of the transition state leading to this intermediate. For a nucleophile attacking at C2, for example, the transition state would involve the partial formation of the new nucleophile-C2 bond and a change in the hybridization of C2 from sp² towards sp³. DFT calculations are used to determine the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. diva-portal.org In some cases, particularly with excellent leaving groups, the reaction may proceed through a concerted mechanism, avoiding a stable intermediate, which can also be characterized computationally. nih.gov

This compound presents two potential sites for SNAr: the C2 and C3 positions, both bearing a fluorine leaving group. Predicting the regioselectivity—that is, which site is preferentially attacked—is a key application of computational chemistry. mdpi.com

The standard method for predicting regioselectivity in SNAr reactions involves calculating and comparing the activation energies for attack at each possible site. diva-portal.orgdiva-portal.org The reaction pathway with the lower activation energy will be the kinetically favored one. This involves:

Modeling the reactants (this compound and the nucleophile).

Calculating the transition state structures for nucleophilic attack at both C2 and C3.

Calculating the corresponding activation energies (ΔG‡).

The isomer formed via the transition state with the lower activation energy is predicted to be the major product. The stability of the intermediate Meisenheimer complex is also a crucial factor; the more stable intermediate typically corresponds to the lower energy transition state. The electron-withdrawing nitrogen atom is expected to better stabilize a negative charge at the adjacent C2 position than at the C3 position, suggesting that attack at C2 may be favored. Stereoselectivity is not a factor in this specific reaction as the substrate is achiral and the SNAr mechanism does not typically create a new stereocenter in this context.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective at predicting various spectroscopic properties of molecules. aip.org These theoretical spectra are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated with high accuracy. These calculations help in assigning peaks in experimental NMR spectra and confirming the molecular structure. ijcrt.org

Vibrational Spectroscopy: Theoretical IR and Raman spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. Comparing the calculated spectrum to the experimental one aids in assigning vibrational modes to specific molecular motions, such as C-F or C-O stretches. rsc.orgijcrt.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the HOMO-LUMO transitions. rsc.org

These computational tools provide a comprehensive, atom-level understanding of the molecule's properties, complementing and guiding experimental work.

Spectroscopic TechniqueInformation Predicted by ComputationApplication
NMR (¹H, ¹³C, ¹⁹F)Chemical shifts, coupling constantsStructural verification, assignment of experimental peaks
IR/Raman Vibrational frequencies, intensitiesIdentification of functional groups, confirmation of molecular structure
UV-Vis Electronic transition energies (λmax), oscillator strengthsUnderstanding electronic structure, predicting color and photophysical properties

Vibrational Spectroscopy (IR)

Theoretical calculations are crucial for assigning the vibrational modes observed in the infrared (IR) spectrum of this compound. By employing methods like DFT with basis sets such as 6-311++G(d,p), the fundamental vibrational frequencies and their corresponding intensities can be calculated. researchgate.net These theoretical predictions are essential for a detailed assignment of the experimental IR spectrum.

The vibrational modes of this compound can be categorized into several groups based on the atoms involved:

Pyridine Ring Vibrations: These include the C-H and C-F stretching and bending modes, as well as the ring stretching and deformation modes. The C-F stretching vibrations are typically expected in the region of 1200-1300 cm⁻¹.

Methoxy Group Vibrations: The C-H stretching modes of the methyl group are anticipated to appear around 2850-3000 cm⁻¹. The C-O stretching vibration of the methoxy group is also a characteristic feature.

Coupled Vibrations: In a molecule of this complexity, many vibrational modes are coupled, meaning they involve the motion of multiple functional groups.

A hypothetical data table of calculated and assigned vibrational frequencies for this compound is presented below, based on typical frequency ranges for similar functional groups.

Calculated Wavenumber (cm⁻¹)Vibrational Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Methoxy C-H stretching
~1600-1450Pyridine ring stretching
~1450-1350Methoxy C-H bending
~1300-1200C-F stretching
~1250-1150C-O stretching
~1200-1000In-plane C-H bending
~900-700Out-of-plane C-H bending

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)

Theoretical calculations of NMR chemical shifts are invaluable for the structural elucidation of fluorinated organic compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of molecules like this compound. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign the resonances.

¹H NMR: The proton chemical shifts are influenced by the electronic environment. The protons on the pyridine ring are expected to be in the aromatic region, with their specific shifts affected by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The protons of the methoxy group will appear as a singlet in the upfield region.

¹³C NMR: The carbon chemical shifts are sensitive to the electronegativity of the attached atoms. The carbons bonded to fluorine will exhibit large downfield shifts. The carbon attached to the methoxy group will also have a characteristic chemical shift.

¹⁹F NMR: ¹⁹F NMR is a powerful tool for studying fluorinated compounds. The chemical shifts of the two fluorine atoms in this compound are expected to be different due to their distinct chemical environments. Coupling between the fluorine atoms and with adjacent protons and carbons can also be predicted computationally.

A hypothetical table of calculated NMR chemical shifts for this compound is provided below.

NucleusCalculated Chemical Shift (ppm)
¹H (ring)~7.0 - 8.0
¹H (methoxy)~3.8 - 4.2
¹³C (C-F)~140 - 160
¹³C (C-O)~150 - 165
¹³C (ring)~110 - 150
¹³C (methoxy)~50 - 60
¹⁹F~-120 to -150

UV-Vis Absorption Characteristics and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. By performing TD-DFT calculations, one can determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*) for this compound. scielo.org.za

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to electronic transitions within the substituted pyridine ring. The positions and intensities of these absorption bands are influenced by the fluorine and methoxy substituents.

π → π Transitions:* These transitions typically have high oscillator strengths and are responsible for the strong absorption bands in the UV region. They involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. They are generally weaker than π → π* transitions.

A hypothetical data table summarizing the calculated UV-Vis absorption characteristics for this compound is presented below.

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~220> 0.1HOMO → LUMO+1π → π
~270> 0.1HOMO-1 → LUMOπ → π
~310< 0.01HOMO → LUMOn → π*

Advanced Analytical Techniques for Characterization of 2,3 Difluoro 6 Methoxypyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment within a molecule. For derivatives of 2,3-Difluoro-6-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural confirmation.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical this compound derivative, the methoxy (B1213986) group protons (-OCH₃) would appear as a distinct singlet, typically in the range of δ 3.8–4.1 ppm. The aromatic protons on the pyridine (B92270) ring will exhibit complex splitting patterns due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling).

¹³C NMR offers insight into the carbon skeleton of the molecule. The carbon atom of the methoxy group is typically observed around δ 55-60 ppm. The chemical shifts of the pyridine ring carbons are significantly influenced by the electronegative fluorine and oxygen substituents. Carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF).

¹⁹F NMR is particularly informative for fluorinated compounds. rsc.org The fluorine atoms at the C-2 and C-3 positions will appear as distinct signals, and their chemical shifts provide information about their electronic environment. The coupling between the two non-equivalent fluorine atoms (F-F coupling) and between the fluorine and adjacent protons (H-F coupling) provides crucial data for confirming the substitution pattern. semanticscholar.org

Table 1: Hypothetical NMR Data for a this compound Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.85 ddd JHF = 8.5, JHH = 7.5, JHF = 1.0 H-4
¹H 6.90 dd JHH = 7.5, JHF = 2.5 H-5
¹H 4.05 s - -OCH₃
¹³C 160.2 d ¹JCF = 245.0 C-2
¹³C 155.8 d ¹JCF = 250.0 C-3
¹³C 145.1 dd ²JCF = 15.0, ³JCF = 5.0 C-4
¹³C 110.5 d ³JCF = 4.0 C-5
¹³C 162.5 s - C-6
¹³C 58.7 s - -OCH₃
¹⁹F -135.5 d ³JFF = 20.0 F-2
¹⁹F -148.0 d ³JFF = 20.0 F-3

Note: Data are hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. nih.gov This level of accuracy allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of newly synthesized compounds. nih.govmdpi.com

For derivatives of this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-Of-Flight (TOF) or Orbitrap mass analyzer are commonly used. longdom.org The experimentally measured exact mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. nih.gov

Table 2: Exact Mass Determination of this compound

Parameter Value
Molecular Formula C₆H₅F₂NO
Theoretical Exact Mass 145.0340 u
Measured Exact Mass (Hypothetical) 145.0343 u
Mass Error (Hypothetical) 2.1 ppm

Note: The measured mass and error are hypothetical examples.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Elucidation

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can be applied to both single crystals and polycrystalline powders.

Single-Crystal XRD provides a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles. researchgate.net This analysis unambiguously confirms the molecular structure, including the connectivity of atoms and the relative stereochemistry. For derivatives of this compound, single-crystal XRD can definitively establish the substitution pattern on the pyridine ring and provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govacs.org

Powder XRD (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase. It is a valuable tool for identifying the bulk material, assessing sample purity, and studying polymorphism, where a compound can exist in multiple crystalline forms.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for a this compound Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 8.567
b (Å) 12.345
c (Å) 15.678
V (ų) 1658.9
Z 8
Density (calculated) (g/cm³) 1.550
R-factor (%) 4.5

Note: Data are hypothetical and for illustrative purposes. nih.govmdpi.com

Chromatographic Methods (HPLC, GC, TLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. The choice of method depends on the volatility and polarity of the this compound derivative.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. helixchrom.com For pyridine derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). ptfarm.plresearchgate.net A UV detector is often used for detection, as the pyridine ring is chromophoric. HPLC is used to determine the purity of a sample by quantifying the percentage of the main component relative to any impurities.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. cdc.gov The sample is vaporized and passed through a column with a stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC is highly effective for separating isomers and assessing the purity of starting materials and final products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary assessment of sample purity. orgsyn.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used as the mobile phase. The separation is visualized under UV light or with a staining agent.

Table 4: Summary of Chromatographic Methods for this compound Derivatives

Technique Stationary Phase Typical Mobile Phase Detection Primary Use
HPLC C18 (Reversed-Phase) Acetonitrile/Water UV Purity assessment, quantification
GC Polysiloxane (e.g., DB-5) Helium (carrier gas) FID, MS Purity assessment, separation of volatiles

Future Perspectives in the Research of 2,3 Difluoro 6 Methoxypyridine

Development of Novel and More Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2,3-Difluoro-6-methoxypyridine is paramount for its widespread adoption. While general methods for the synthesis of fluorinated pyridines exist, future research should focus on developing routes that are both scalable and sustainable.

Current synthetic strategies for fluorinated pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future efforts are anticipated to move towards more elegant and efficient approaches. One promising avenue is the late-stage functionalization of readily available pyridine (B92270) precursors. This could involve the development of novel regioselective C-H fluorination or methoxylation techniques, minimizing the need for protecting groups and reducing step counts.

Furthermore, the principles of green chemistry are expected to heavily influence the next generation of synthetic methods. This includes the use of greener solvents, catalytic systems to replace stoichiometric reagents, and processes that operate at lower temperatures and pressures. For instance, flow chemistry presents an opportunity to improve reaction efficiency and safety, particularly for potentially hazardous fluorination reactions.

Potential Sustainable Synthetic Approach Key Advantages Research Focus
Late-Stage C-H FunctionalizationAtom economy, reduced step countDevelopment of highly regioselective fluorination and methoxylation catalysts.
Flow ChemistryImproved safety, scalability, and efficiencyOptimization of reaction conditions in continuous flow reactors.
BiocatalysisHigh selectivity, mild reaction conditionsDiscovery and engineering of enzymes for the synthesis of fluorinated pyridines.

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The electronic properties of this compound, influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group, suggest a unique reactivity profile that is ripe for exploration. Future research will likely uncover novel transformations and catalytic applications for this versatile scaffold.

The fluorine atoms significantly impact the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). A systematic investigation into the regioselectivity of SNAr reactions with a wide range of nucleophiles will be crucial for expanding the synthetic utility of this compound. Moreover, the development of catalytic methods to control this regioselectivity will be a key area of focus.

Transition metal-catalyzed cross-coupling reactions are another fertile ground for future research. The development of robust protocols for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the various positions of the pyridine ring will enable the synthesis of a diverse library of derivatives. The fluorine and methoxy groups can also serve as directing groups in C-H activation reactions, opening up avenues for the regioselective introduction of new functional groups.

Reactivity Mode/Transformation Potential Outcome Future Research Direction
Nucleophilic Aromatic Substitution (SNAr)Access to a diverse range of substituted pyridines.Systematic study of regioselectivity with various nucleophiles and development of catalytic control.
Transition Metal-Catalyzed Cross-CouplingSynthesis of complex biaryl and amino-pyridine derivatives.Optimization of reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
C-H ActivationRegioselective functionalization of the pyridine core.Exploration of the directing group ability of the fluorine and methoxy substituents.

Expansion of Applications in Emerging Areas of Chemical Biology and Materials Science

The unique physicochemical properties imparted by the fluorine and methoxy substituents make this compound an attractive scaffold for applications beyond traditional medicinal chemistry. Future research is poised to explore its potential in the burgeoning fields of chemical biology and materials science.

In chemical biology, fluorinated molecules are valuable as probes for studying biological systems. The ¹⁹F nucleus provides a sensitive handle for NMR spectroscopy, allowing for the investigation of protein-ligand interactions and in vivo imaging. Derivatives of this compound could be developed as novel ¹⁹F NMR probes with tailored properties for specific biological targets. Furthermore, the strategic placement of fluorine can modulate the metabolic stability and membrane permeability of bioactive molecules, making this scaffold a promising starting point for the design of new therapeutic agents and chemical tools.

In materials science, the introduction of fluorine can significantly alter the electronic and photophysical properties of organic materials. Pyridine-based compounds are known to be useful in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The unique electronic nature of this compound could be harnessed to create novel materials with enhanced performance characteristics. Research into the synthesis and characterization of polymers and small molecules incorporating this moiety could lead to advancements in organic electronics and photonics.

Emerging Application Area Potential Role of this compound Key Research Objectives
Chemical Biology¹⁹F NMR probes, metabolically stable bioactive compounds.Design and synthesis of derivatives for specific biological targets and imaging applications.
Materials ScienceOrganic electronics (OLEDs), sensors, functional polymers.Synthesis and characterization of novel materials incorporating the difluoromethoxypyridine core.

Q & A

Q. What are the common synthetic routes for 2,3-Difluoro-6-methoxypyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes :
    • Direct Methoxylation : Introduce a methoxy group at the 6-position of 2,3-difluoropyridine via nucleophilic aromatic substitution (SNAr). Use NaOMe or Cu-mediated catalysis in polar aprotic solvents (e.g., DMF) at 80–120°C. Monitor progress via TLC or HPLC .
    • Fluorination of Precursors : Start with 6-methoxypyridine derivatives and selectively fluorinate positions 2 and 3 using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Ensure anhydrous conditions to avoid hydrolysis .
  • Optimization :
    • Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions but may slow kinetics; balance using time-dependent yield studies.
    • Catalyst Screening : Test Pd/Ni complexes (e.g., NiCl₂(dppe)) to enhance regioselectivity in fluorination steps .
    • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Expect two distinct peaks for F atoms at positions 2 and 3. Chemical shifts typically range between -110 to -130 ppm (vs. CFCl₃) due to electron-withdrawing effects of adjacent substituents .
    • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons resonate as a doublet or multiplet (δ 6.5–7.5 ppm) .
  • Mass Spectrometry :
    • HRMS : Molecular ion [M+H]⁺ at m/z 159.03 (C₆H₅F₂NO). Fragmentation peaks at m/z 142 (loss of -OCH₃) and 123 (loss of F) confirm structure .
  • IR Spectroscopy :
    • Strong absorption bands for C-F stretches (~1100–1250 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the regioselectivity of nucleophilic substitution reactions in this compound derivatives?

Methodological Answer:

  • Systematic Experimental Design :
    • Control Reactions : Compare reactivity of F at positions 2 vs. 3 under identical conditions (e.g., NaSMe in DMSO at 100°C). Use HPLC to quantify substitution products .
    • Isotopic Labeling : Introduce ¹⁸F at specific positions to track substitution pathways via radiometric detection .
  • Computational Analysis :
    • DFT Calculations : Model transition states for SNAr reactions. Electron-withdrawing effects of the methoxy group may destabilize intermediates at position 3, favoring substitution at position 2 .
  • Cross-Validation :
    • Compare results with structurally analogous compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to identify electronic/steric trends .

Q. What computational methods are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Reactivity Prediction :
    • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. The methoxy group raises HOMO energy at the 6-position, enhancing electrophilic substitution .
    • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMF) to assess kinetic stability under reflux conditions .
  • Stability Assessment :
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability for high-temperature reactions) .
    • pH-Dependent Studies : Use pKa predictions (e.g., ACD/Labs) to evaluate hydrolysis susceptibility in acidic/basic media .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of volatile byproducts .
  • Fire/Spill Management :
    • Extinguish fires with CO₂ or dry chemical powder. Avoid water jets to prevent aerosolization. For spills, adsorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Storage :
    • Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

Methodological Answer:

  • Reproducibility Checks :
    • Replicate published procedures with strict control of variables (e.g., solvent purity, catalyst batch). Document deviations (e.g., stirring rate, heating uniformity) .
  • Statistical Analysis :
    • Perform triplicate experiments and apply ANOVA to assess significance of yield variations. Purity data via HPLC-MS to rule out impurities skewing yields .
  • Literature Review :
    • Cross-reference with structurally similar compounds (e.g., 2,6-difluoro-3-cyanopyridine) to identify systemic issues (e.g., methoxy group instability under acidic conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.